Cas no 28625-40-3 (1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,10aR)-)

1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,10aR)- structure
28625-40-3 structure
Product Name:1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,10aR)-
CAS-nummer:28625-40-3
MF:C23H32O3
MW:356.498387336731
CID:273726
PubChem ID:461841
Update Time:2025-04-19

1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,10aR)-
    • 1-Phenanthrenecarboxylicacid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aS,1
    • methyl 6-acetyl-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
    • 12-Acetyl-abieta-8,11,13-trien-18-saeure-methylester
    • 13-Isopropyl-12-acetyl-podocarpatrien-(8.11.13)-saeure-(15)-methylester
    • 13-Isopropyl-12-acetyl-podocarpatrien-(C)-saeure-(15)-methylester
    • AGN-PC-00F6O0
    • methyl (1R,4aS)-6-acetyl-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
    • methyl (1R,4aS,10aR)-6-acetyl-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenantrene-1-carboxylate
    • methyl 12-acet
    • NSC 146203
    • methyl 6-acetyl-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
    • SCHEMBL14299764
    • 1-Phenanthrenecarboxylic acid, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester
    • NSC146203
    • 28625-40-3
    • Inchi: 1S/C23H32O3/c1-14(2)17-12-16-8-9-20-22(4,19(16)13-18(17)15(3)24)10-7-11-23(20,5)21(25)26-6/h12-14,20H,7-11H2,1-6H3
    • InChI-sleutel: HFNSWUWOTLFFOE-UHFFFAOYSA-N
    • LACHT: O(C)C(C1(C)CCCC2(C)C3C=C(C(C)=O)C(C(C)C)=CC=3CCC21)=O

Berekende eigenschappen

  • Exacte massa: 356.23526
  • Monoisotopische massa: 356.235
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 568
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.046
  • Kookpunt: 463.4°C at 760 mmHg
  • Vlampunt: 199°C
  • Brekindex: 1.522
  • PSA: 43.37
  • LogboekP: 5.19590
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